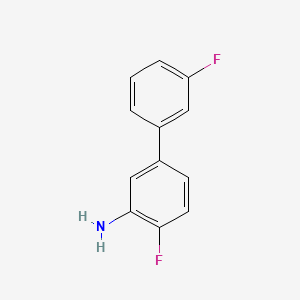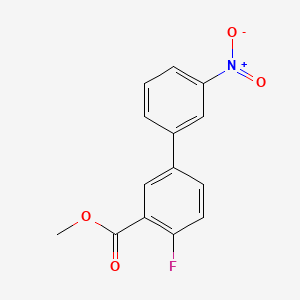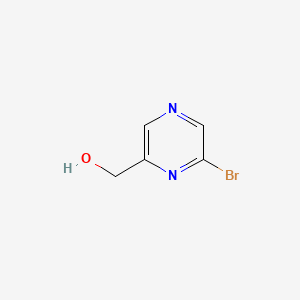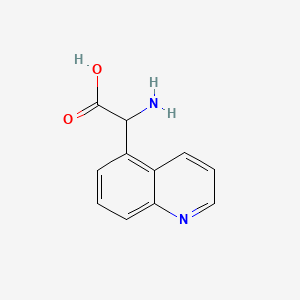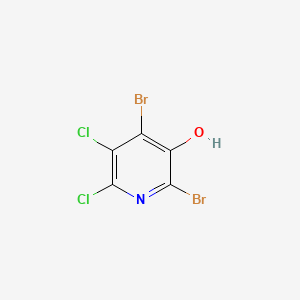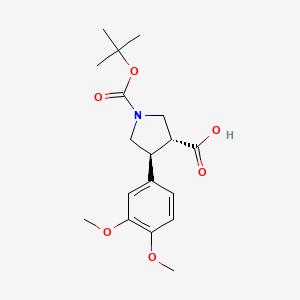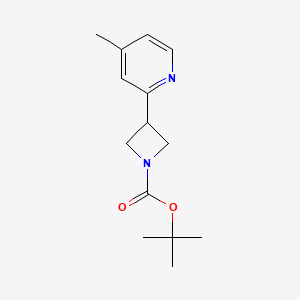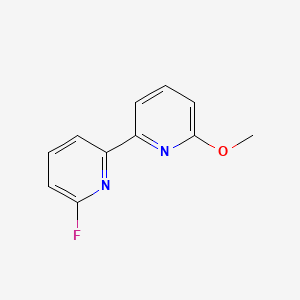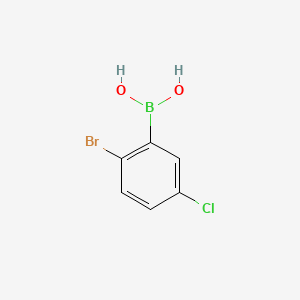
2-Bromo-5-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chlorophenylboronic acid: is an organoboron compound with the molecular formula C6H5BBrClO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to the palladium (II) complex . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The presence of a palladium (II) complex is also necessary for the compound to exert its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorophenylboronic acid typically involves the bromination and chlorination of phenylboronic acid derivatives. One common method includes the bromination of 2-chlorophenylboronic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate or sodium hydroxide), and an organic solvent (like toluene or ethanol).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Chemistry: 2-Bromo-5-chlorophenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial intermediate in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its versatility and reactivity make it an essential component in various manufacturing processes .
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Similar in structure but lacks the bromine substituent, making it less reactive in certain coupling reactions.
2-Bromophenylboronic acid: Similar but lacks the chlorine substituent, affecting its reactivity and selectivity in reactions.
4-Bromo-3-chlorophenylboronic acid: Another similar compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-5-chlorophenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for synthesizing complex organic molecules with high precision .
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJWGKFUCVGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659363 |
Source


|
| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-18-2 |
Source


|
| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
